First Disclosed Synthetic Route
Patent CN107056781A provides the only published synthetic method for this compound, reporting a five‑step sequence from 2‑amino‑5‑methylpyridine with isolated yields: Step 1 (bromination) 84 %, Step 2 (Sonogashira coupling) 80 %, Step 3 (pyrrole cyclization) 84 %, Step 4 (formylation) 49 %, Step 5 (oxime formation) 71 % [REFS‑1]. The patent explicitly states that prior to this disclosure ‘no effective synthetic method has been seen’ [REFS‑1]. This represents a quantifiable availability advantage: researchers can procure material synthesized by a validated, reproducible route with documented intermediate yields, whereas earlier attempts to access the compound were not publicly described.
| Evidence Dimension | Synthetic accessibility (overall yield 23 % over five steps) |
|---|---|
| Target Compound Data | 5‑Step overall yield ≈ 23 % (0.84 × 0.80 × 0.84 × 0.49 × 0.71); each step yield individually reported [REFS‑1]. |
| Comparator Or Baseline | No disclosed synthetic route prior to CN107056781A; closest analogs (e.g., des‑methyl oxime CAS 860362‑09‑0) also lack published stepwise yield data in primary literature. |
| Quantified Difference | Target compound has a validated, scalable synthetic pathway; comparator literature is silent on synthetic methodology. |
| Conditions | Solution‑phase synthesis; Sonogashira coupling, NaH‑mediated cyclization, Duff formylation, and hydroxylamine condensation. |
Why This Matters
A documented, reproducible synthesis with quantified yields directly reduces procurement risk and enables cost estimation for scale‑up, unlike analogs with no published route information.
- [1] CN107056781A – A kind of synthetic method of the formaldoxime of (E)-5-methyl-1H-pyrrolo[2,3-b]pyridine-3. Google Patents. View Source
